Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine: is a chemical compound that features a benzodioxole moiety attached to an ethoxypropanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine typically involves the reaction of 1,3-benzodioxole derivatives with ethoxypropanamine under controlled conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anticancer properties and its ability to modulate specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed bioactivity . Further studies are needed to fully elucidate the detailed mechanism of action and the specific molecular targets involved .
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
Comparison: Compared to similar compounds, Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine is unique due to its ethoxypropanamine chain, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, bioavailability, and overall efficacy in various applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,2-3,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYCBGYJNOOFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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